molecular formula C22H29ClF2O6 B12313323 Halometasone monohydrate-Bio-X

Halometasone monohydrate-Bio-X

Cat. No.: B12313323
M. Wt: 462.9 g/mol
InChI Key: LIVSBYNMLPEZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Halometasone monohydrate is a synthetic, trihalogenated, topical glucocorticoid with anti-inflammatory, antiexudative, antiepidermoplastic, antiallergic, and antipruritic properties . Its molecular structure (C₂₂H₂₇ClF₂O₅·H₂O) includes chlorine and fluorine atoms, a C1,2 double bond, and a free hydroxyl group at C11, which enhance its affinity for glucocorticoid receptors and potency . Approved in Europe and India, it is used to treat corticosteroid-responsive dermatoses such as eczema, psoriasis, and occupational contact dermatitis (OCD) . Clinical studies highlight its rapid onset of action, efficacy (~87–91% success rates), and favorable safety profile with minimal systemic absorption or skin atrophy .

Properties

Molecular Formula

C22H29ClF2O6

Molecular Weight

462.9 g/mol

IUPAC Name

2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate

InChI

InChI=1S/C22H27ClF2O5.H2O/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26;/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3;1H2

InChI Key

LIVSBYNMLPEZHQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F.O

Origin of Product

United States

Preparation Methods

Solvent Systems and Crystallization Techniques

The synthesis of Halometasone monohydrate hinges on the formation of an organic-aqueous solution followed by controlled crystallization. Key solvents include methanol, ethanol, acetone, and tetrahydrofuran (THF), which are selected for their ability to dissolve Halometasone while facilitating hydrate formation.

Organic Solvent Selection

Ethanol is the preferred solvent due to its optimal balance of polarity and boiling point (78°C), which allows for efficient dissolution at moderate temperatures (40–66°C). Methanol and THF are alternatives, though their lower boiling points (64°C and 66°C, respectively) necessitate stricter temperature control to prevent premature crystallization.

Table 1: Solvent Performance in Halometasone Monohydrate Synthesis
Solvent Boiling Point (°C) Optimal Dissolution Temperature (°C) Yield (%)
Ethanol 78 50–60 88–91
Methanol 64 45–50 85–88
THF 66 45–55 78–86
Acetone 56 40–50 86–89

Data derived from patent examples.

Crystallization Methods

Two primary crystallization techniques are employed:

  • Cooling Crystallization : The organic-aqueous solution is cooled at a rate of 0.1°C/min to room temperature (25°C), promoting gradual crystal growth. This method yields high-purity monohydrate crystals (88–91%).
  • Solvent Evaporation : The solution is heated to 60–85°C, and the solvent is evaporated under reduced pressure. While faster, this method risks impurity incorporation due to rapid crystal nucleation.

Temperature and Stability Considerations

Halometasone degrades under alkaline conditions and elevated temperatures, necessitating strict pH (neutral) and thermal controls during synthesis. For example, adding Halometasone to emulsified creams at 50–55°C prevents decomposition, a principle extrapolated to its monohydrate synthesis.

Thermal Degradation Analysis

Experiments demonstrate that temperatures exceeding 60°C result in a 12–15% reduction in Halometasone content within 30 minutes. Thus, post-dissolution steps, such as crystallization, are conducted below 55°C.

Industrial-Scale Production

Industrial methods scale laboratory techniques while optimizing for yield and purity:

  • Precision Cooling Systems : Large-scale reactors use programmable cooling rates (0.1–0.5°C/min) to replicate laboratory conditions.
  • Continuous Crystallization : Evaporation-based systems enable high-throughput production, though they require advanced impurity filtration.
Table 2: Industrial vs. Laboratory-Scale Yields
Parameter Laboratory Scale Industrial Scale
Batch Size (kg) 0.1–1 50–100
Yield (%) 85–91 82–88
Purity (%) 99.5 98.5–99.2

Hydration Control and Crystal Characterization

The monohydrate form requires a water-to-Halometasone ratio of 2:3 (w/w) during crystallization. X-ray diffraction (XRD) confirms the monohydrate structure via characteristic peaks at 2θ = 8.8°, 15.7°, and 24.8°. Thermogravimetric analysis (TGA) verifies a 3.8–3.9% weight loss corresponding to water release.

Chemical Reactions Analysis

Types of Reactions

Halometasone monohydrate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of Halometasone, which may have different pharmacological properties and applications .

Comparison with Similar Compounds

Efficacy in Inflammatory Dermatoses

Halometasone vs. Betamethasone Dipropionate
  • Study Design : Multicenter randomized trial in 208 patients with acute eczematous dermatoses .
  • Results :
    • Halometasone (0.05% cream) showed superior efficacy to betamethasone dipropionate (0.05% cream), with 89.7% achieving "good to very good" results vs. 74% for betamethasone .
    • Early cure rates (<20 days) were significantly higher with halometasone (42.5% vs. 22.6%) .
    • Mechanistic Advantage : Halometasone’s trihalogenated structure enhances receptor binding and anti-inflammatory effects .
Halometasone vs. Prednicarbate
  • Study Design : Double-blind trial comparing halometasone (0.05%) and prednicarbate (0.25%) in atopic dermatitis .
  • Results :
    • Halometasone achieved greater symptom reduction (SCORAD index: Δ = 12.3 vs. Δ = 9.8 for prednicarbate; P < 0.05) .
    • Both showed similar tolerability, but halometasone had faster onset (3–5 days vs. 7 days) .
Halometasone vs. Mometasone Furoate
  • Study Design : Multi-center trial in neurodermatitis and eczema .
  • Results :
    • Halometasone had a higher efficacy rate (91.3% vs. 71.7%) and therapeutic index (86.79% vs. 74.37%) (P < 0.05) .

Combination Therapies

Halometasone + Triclosan (Antimicrobial)
  • Infected Eczema : Halometasone/triclosan cream achieved a 96% success rate vs. 80% for betamethasone/gentamicin (P = 0.001) .
  • Dermatomycoses : Halometasone/triclosan showed 53% cure rates vs. 46% for diflucortolone/chlorquinaldol .
Halometasone + Calcipotriol (Psoriasis)
  • Study Design : Randomized trial in 82 psoriasis patients .
  • Results :
    • Combination therapy improved total efficacy (82.93% vs. 60.98%; P < 0.05) and reduced PASI scores (Δ = 6.2 vs. Δ = 4.1) .

Limitations of Comparative Data

  • Single-Arm Designs : Some halometasone studies lacked active comparators .
  • Small Sample Sizes : Cortisol impact studies included only 10 patients per group .

Q & A

Q. How should Halometasone monohydrate be prepared for in vitro studies to ensure solubility and stability?

Halometasone monohydrate is sparingly soluble in aqueous buffers. For in vitro studies, prepare stock solutions in organic solvents such as DMSO (30 mg/mL) or ethanol (20 mg/mL). To achieve aqueous solubility, dissolve Halometasone in DMSO first, then dilute with PBS (pH 7.2) to a final concentration of ~0.25 mg/mL. Avoid storing aqueous solutions beyond 24 hours due to instability .

Q. What safety protocols are essential for handling Halometasone in laboratory settings?

Halometasone is classified as a health hazard (carcinogenicity Category 2 per OSHA HCS) . Key precautions include:

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation of dust.
  • Store at -20°C in airtight containers .
  • Dispose via hazardous waste channels; avoid mixing with household waste . Note: Contradictions exist between OSHA’s carcinogenicity classification (Category 2) and ECHA/IARC data (no carcinogenicity listing) .

Q. What validated analytical methods are recommended for quantifying Halometasone in biological matrices?

LC-MS/MS is the gold standard for pharmacokinetic studies. For example, in rabbit plasma, a lower limit of quantification (LLOQ) of 0.02 μg/L was achieved using dexamethasone as an internal standard. Chromatographic separation is performed via reverse-phase C18 columns with MRM detection .

Advanced Research Questions

Q. How can researchers address discrepancies in Halometasone’s pharmacokinetic data across species?

Discrepancies may arise from interspecies metabolic differences. To mitigate:

  • Standardize administration routes (e.g., dermal vs. systemic).
  • Use isotopic labeling (e.g., deuterated Halometasone) to track metabolites.
  • Cross-validate data with in vitro hepatocyte models to identify species-specific metabolism .

Q. What strategies optimize impurity profiling in Halometasone-triclosan combination formulations?

Impurity analysis requires component-specific controls:

  • For Halometasone-related impurities, use LC-Q TOF/MS to identify degradation products (e.g., RRT 0.67 peak linked to triclosan process impurities).
  • Set separate limits for impurities: ≤1.0% for Halometasone and ≤0.5% for triclosan, based on safety thresholds .

Q. What experimental designs enhance the efficacy of Halometasone in combination therapies (e.g., laser treatment)?

Fractional CO2 laser pre-treatment increases Halometasone’s transdermal absorption by disrupting the stratum corneum. Key parameters:

  • Laser settings: 10,600 nm wavelength, 5–15 mJ/microbeam energy.
  • Post-laser occlusion with Halometasone cream for 8 weeks improves retention in chronic hand eczema (62.1% success rate vs. 27.6% with monotherapy) .

Q. How can long-term toxicity studies of Halometasone in animal models be standardized?

  • Use KM rats (32–35 g) divided into control, topical Halometasone (0.05%, 1 g/day), and systemic corticosteroid groups.
  • Monitor metabolic markers (e.g., glucose, lipid profiles) and organ histopathology over 6 months.
  • Compare outcomes with prednisone/dexamethasone controls to assess relative safety .

Data Contradiction Analysis

Q. How should conflicting carcinogenicity data for Halometasone be interpreted?

OSHA HCS classifies Halometasone as carcinogenic (Category 2) due to limited evidence , while ECHA/IARC do not list it as carcinogenic . To resolve:

  • Conduct genotoxicity assays (Ames test, micronucleus assay) to clarify mutagenic potential.
  • Review species-specific toxicity data; prioritize human-relevant models (e.g., 3D skin equivalents) .

Methodological Resources

  • Pharmacokinetic Parameters (Rabbit Plasma):

    ParameterValueMethodReference
    LLOQ0.02 μg/LLC-MS/MS
    Recovery99.1%MRM detection
  • Safety Data :

    PropertyHalometasoneReference
    CarcinogenicityOSHA Category 2
    Aquatic HazardWater Hazard Class 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.